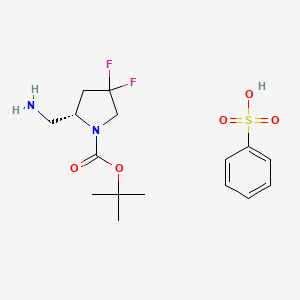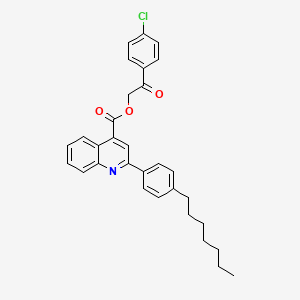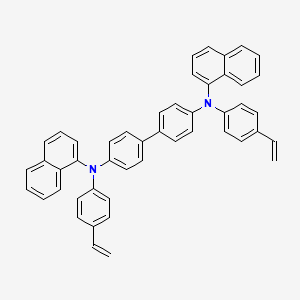
QVD-OPH;Quinoline-Val-Asp-Difluorophenoxymethylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-Val-Asp-Difluorophenoxymethylketone, commonly known as QVD-OPH, is a potent, irreversible pan-caspase inhibitor. It is widely used in scientific research due to its ability to inhibit caspases 1, 3, 8, and 9, which are crucial enzymes involved in the process of apoptosis (programmed cell death). The compound has shown significant potential in preventing apoptosis, making it valuable in various fields such as biology, medicine, and chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-Val-Asp-Difluorophenoxymethylketone involves multiple steps, starting with the preparation of the quinoline derivative, followed by the incorporation of valine and aspartate residues, and finally the attachment of the difluorophenoxymethylketone group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Quinoline-Val-Asp-Difluorophenoxymethylketone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline-Val-Asp-Difluorophenoxymethylketone primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions involving Quinoline-Val-Asp-Difluorophenoxymethylketone include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving Quinoline-Val-Asp-Difluorophenoxymethylketone depend on the specific reaction conditions. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation reactions can produce oxidized forms of the compound .
Applications De Recherche Scientifique
Quinoline-Val-Asp-Difluorophenoxymethylketone has a wide range of scientific research applications:
Biology: It is used to study apoptosis and cell death mechanisms, providing insights into various diseases and potential therapeutic targets
Medicine: The compound has shown potential in preventing apoptosis in various medical conditions, including neurodegenerative diseases, cancer, and viral infections
Chemistry: It is used as a tool to investigate the chemical properties and reactivity of caspase inhibitors
Industry: Quinoline-Val-Asp-Difluorophenoxymethylketone is used in the development of new drugs and therapeutic agents, as well as in the production of research reagents
Mécanisme D'action
Quinoline-Val-Asp-Difluorophenoxymethylketone exerts its effects by irreversibly inhibiting caspases, which are enzymes that play a critical role in the execution phase of apoptosis. The compound binds to the active site of caspases, preventing them from cleaving their substrates and thereby blocking the apoptotic process. This inhibition is achieved through the formation of a covalent bond between the compound and the active site of the enzyme .
Comparaison Avec Des Composés Similaires
Quinoline-Val-Asp-Difluorophenoxymethylketone is unique among caspase inhibitors due to its high potency and irreversible binding. Similar compounds include:
Z-VAD-FMK: A reversible pan-caspase inhibitor with lower potency compared to Quinoline-Val-Asp-Difluorophenoxymethylketone
Boc-D-fmk: Another reversible caspase inhibitor, but with higher cytotoxicity at elevated concentrations
Emricasan (IDN-6556): A caspase inhibitor with a different chemical structure and mechanism of action
Quinoline-Val-Asp-Difluorophenoxymethylketone stands out due to its irreversible inhibition and lower cytotoxicity, making it a preferred choice for many research applications .
Propriétés
Formule moléculaire |
C26H27F2N3O7 |
|---|---|
Poids moléculaire |
531.5 g/mol |
Nom IUPAC |
5-(2,6-difluorophenoxy)-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C26H25F2N3O6.H2O/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28;/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34);1H2 |
Clé InChI |
ONOTWLLTFZMERH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)


![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)
![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)


![N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041135.png)

![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)

![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)
